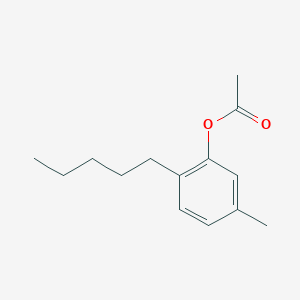
5-Methyl-2-pentylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-pentylphenyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a pentyl chain, esterified with acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-2-pentylphenyl acetate can be synthesized through the esterification of 5-methyl-2-pentylphenol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: 5-Methyl-2-pentylphenyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 5-methyl-2-pentylphenol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-pentylphenol and acetic acid.
Reduction: 5-Methyl-2-pentylphenol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-pentylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 5-methyl-2-pentylphenyl acetate primarily involves its hydrolysis to release 5-methyl-2-pentylphenol and acetic acid. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are present in various biological systems. The released phenol can then interact with biological targets, potentially exerting its effects through modulation of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Propyl ethanoate: Another ester with a sweet odor, used in perfumes and flavorings.
Uniqueness
5-Methyl-2-pentylphenyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the methyl and pentyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
5416-57-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(5-methyl-2-pentylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-7-13-9-8-11(2)10-14(13)16-12(3)15/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
OWINUZKAOVJNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C=C(C=C1)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


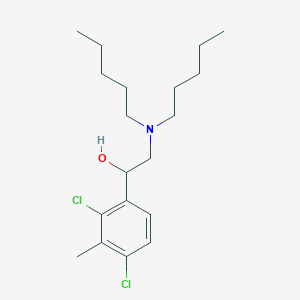
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
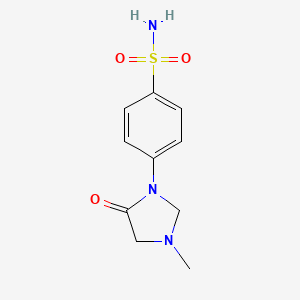
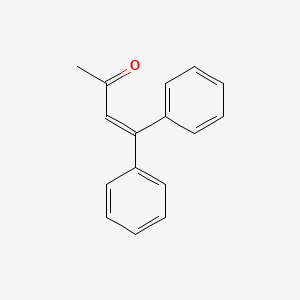

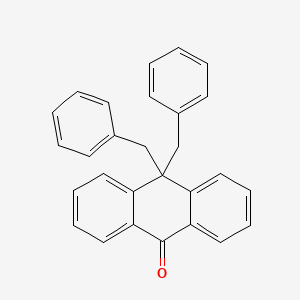

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
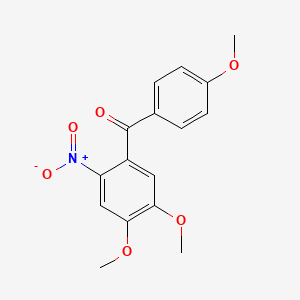
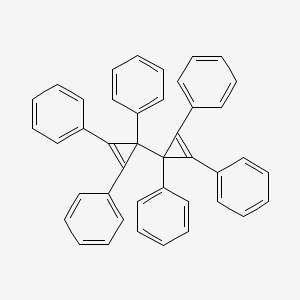

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
